
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse applications in medicinal chemistry and as building blocks in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. A novel approach to synthesizing pyrazolo[3,4-h]quinoline-3-carbonitriles, which are structurally related to 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile, has been reported using a one-pot, four-component domino strategy. This method utilizes solvent-free microwave conditions, which can be advantageous for its efficiency and environmental friendliness . Additionally, other pyrazole derivatives have been synthesized using different synthetic pathways, indicating the versatility of methods available for creating such compounds .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of pyrazole derivatives can be studied using spectroscopic methods and computational chemistry. For instance, the FT-IR and FT-Raman spectra of a related compound, 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole, were measured, and the equilibrium geometry and bonding features were analyzed using Density Functional Theory (DFT). Such studies provide insights into the stability of the molecule and the occurrence of intramolecular charge transfer .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. For example, the presence of a nitrile group in 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile could potentially undergo reactions such as nucleophilic addition or be used in further synthetic transformations. The literature also describes the use of pyrazole derivatives as chemosensors, where one of the synthesized pyrazolo[3,4-h]quinoline-3-carbonitriles exhibited fluorescence and was highly sensitive toward Fe3+ ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by substituents on the pyrazole ring. For example, the introduction of a trifluoromethyl group can affect the molecule's lipophilicity and electronic properties. Theoretical calculations, such as those performed on 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, can predict properties like dipole moment, hyperpolarizability, and molecular electrostatic potential, which are crucial for understanding the reactivity and interaction of the molecule with other chemical species . Additionally, the antifungal activity of related compounds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, demonstrates the biological relevance of pyrazole derivatives .
科学的研究の応用
Photophysical and Quantum Chemical Analysis
A study by Mati et al. (2012) explored the geometrical isomers of a pyrazoline derivative closely related to 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile. This research focused on the spectral response of these isomers, revealing unique solvatochromic behaviors and their encapsulation within β-cyclodextrin nanocavities. The study combined theoretical and experimental approaches to understand the behavior of these isomers in different mediums (Mati, Sarkar, Sarkar, & Bhattacharya, 2012).
Organometallic Chemistry
Schlosser et al. (2002) described the use of organometallic methods for the site-selective functionalization of trifluoromethyl-substituted pyrazoles, including compounds similar to 4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile. This work highlighted the flexibility in converting simple heterocyclic materials into various isomers and congeners (Schlosser, Volle, Leroux, & Schenk, 2002).
Crystal Structure and Reaction Mechanisms
Liu et al. (2013) conducted a study on the crystal structure of a compound similar to the subject molecule, offering insights into the reaction mechanisms of such compounds with unsaturated carbonyl compounds. This research contributes to understanding the structural aspects and potential reactivity of pyrazole-3-carbonitriles (Liu, Chen, Sun, & Wu, 2013).
Corrosion Inhibition
Research by Yadav et al. (2016) investigated pyranopyrazole derivatives, closely related to the target molecule, as corrosion inhibitors for mild steel. This study provides valuable information on the potential application of such compounds in protecting metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).
Anticancer and Antimicrobial Applications
Al-Adiwish et al. (2017) synthesized new pyrazolo[5,1-c][1,2,4]triazines from 5-aminopyrazole, which is structurally similar to the compound . Their study explored the biological activity and cytotoxicity of these compounds, including their potential as anticancer and antimicrobial agents (Al-Adiwish, Abubakr, & Alarafi, 2017).
特性
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N3/c1-13-3(2-11)4(7)5(12-13)6(8,9)10/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJBHHPLTQKRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,4S)-2-Methylthian-4-yl]methanamine;hydrochloride](/img/structure/B2500362.png)
![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)
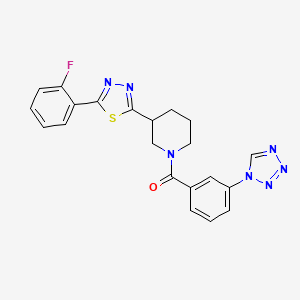
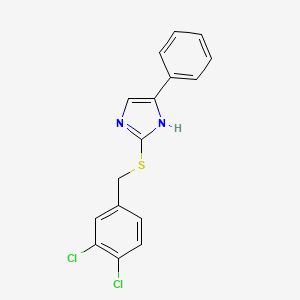
![8-(2-aminophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500370.png)
![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)
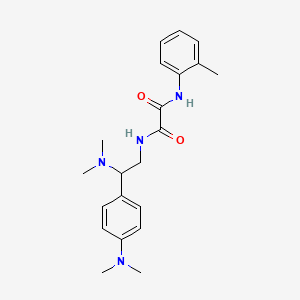
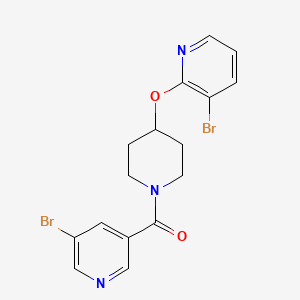

![2-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pentan-1-one](/img/structure/B2500378.png)
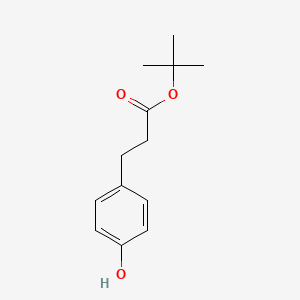
![(E)-ethoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene)amine](/img/structure/B2500382.png)
![1-(2-Chlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2500383.png)
